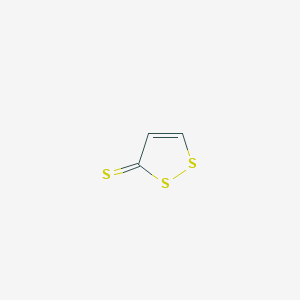

3H-1,2-Dithiole-3-thione

Übersicht

Beschreibung

Dithiolethion ist eine Klasse von Organoschwefelverbindungen, die durch einen fünfgliedrigen Ring gekennzeichnet sind, der zwei Schwefelatome und ein Sauerstoffatom enthält. Diese Verbindungen haben aufgrund ihrer potenziellen Chemopräventions-Eigenschaften, insbesondere in der Krebsprävention, großes Interesse geweckt .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Dithiolethionen beinhaltet typischerweise die Reaktion von Aldehyden oder Ketonen mit Schwefel. Eine der ersten Methoden wurde 1884 vom italienischen Chemiker G.A. Barbaglia berichtet, der eine Verbindung aus der Reaktion zwischen Isovaleraldehyd und Schwefel isolierte . Moderne Synthesemethoden verwenden oft kupferkatalysierte Defluorierungsthioannulationsreaktionen von Aryltrifluorpropynen unter Verwendung von elementarem Schwefel als Schwefelquelle .

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für Dithiolethionderivate, wie z. B. Oltipraz, beinhalten mehrstufige Syntheseprozesse, die eine hohe Ausbeute und Reinheit gewährleisten. Diese Methoden sind für die großtechnische Produktion optimiert, um den Anforderungen pharmazeutischer Anwendungen gerecht zu werden .

Chemische Reaktionsanalyse

Arten von Reaktionen

Dithiolethionen unterliegen verschiedenen chemischen Reaktionen, darunter:

Oxidation: Dithiolethionen können oxidiert werden, um Sulfoxide und Sulfone zu bilden.

Reduktion: Reduktionsreaktionen können Dithiolethionen in Thiole umwandeln.

Substitution: Nucleophile Substitutionsreaktionen können verschiedene funktionelle Gruppen in den Dithiolethionring einführen.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid für die Oxidation, Reduktionsmittel wie Natriumborhydrid für die Reduktion und Nucleophile wie Amine für Substitutionsreaktionen .

Hauptsächlich gebildete Produkte

Die hauptsächlich aus diesen Reaktionen gebildeten Produkte umfassen Sulfoxide, Sulfone, Thiole und verschiedene substituierte Dithiolethionderivate .

Wissenschaftliche Forschungsanwendungen

Dithiolethionen haben ein breites Spektrum an wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Als Baustein für die Synthese komplexerer Organoschwefelverbindungen verwendet.

Biologie: Untersucht für seine Rolle bei der Modulation der Enzymaktivität und Genexpression.

Medizin: Untersucht auf seine Chemopräventions-Eigenschaften, insbesondere in der Krebsprävention.

Industrie: Wird bei der Entwicklung von Pharmazeutika und anderen chemischen Produkten eingesetzt.

Wirkmechanismus

Der primäre Wirkmechanismus von Dithiolethionen beinhaltet die Aktivierung des Nrf2-Signalwegs. Diese Aktivierung führt zur Induktion von Entgiftungsenzymen der Phase II, die eine entscheidende Rolle beim Schutz von Zellen vor oxidativem Stress und Karzinogenen spielen . Dithiolethion-Verbindungen können auch den NF-κB-Signalweg hemmen, wodurch Entzündungen und Tumorprogression reduziert werden .

Analyse Chemischer Reaktionen

Types of Reactions

Dithiolethione undergoes various chemical reactions, including:

Oxidation: Dithiolethione can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert dithiolethione to thiols.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the dithiolethione ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted dithiolethione derivatives .

Wissenschaftliche Forschungsanwendungen

Therapeutic Potential

D3T has been identified as a potent inducer of antioxidative and anti-inflammatory defenses. Research indicates that it enhances the expression of various phase II detoxifying enzymes, including glutathione S-transferase (GST) and NAD(P)H:quinone oxidoreductase 1 (NQO1), which play crucial roles in cellular defense against oxidative stress and inflammation .

Case Study: Sepsis Intervention

A study highlighted D3T's potential as a therapeutic agent for sepsis. It was shown to induce protective mechanisms in multiple organ systems, including cardiovascular, renal, and neuronal tissues . The compound's ability to modulate oxidative stress responses suggests that it could be beneficial in treating conditions characterized by inflammation and oxidative damage.

Antioxidant Properties

D3T exhibits remarkable antioxidant capabilities. It has been demonstrated to increase levels of reduced glutathione (GSH) and enhance the activity of key antioxidant enzymes . This property is particularly relevant in the context of diseases associated with oxidative stress, such as neurodegenerative disorders.

Research Findings

- In vitro studies have confirmed that D3T protects neuronal cells from hydrogen peroxide-induced damage by boosting GSH levels .

- However, it is important to note that D3T may also potentiate oxidative damage under certain conditions, indicating a complex relationship between its antioxidant activity and cellular responses .

Anticancer Activity

The anticancer potential of D3T has been extensively studied. Its ability to induce apoptosis in cancer cells makes it a candidate for cancer therapy. Research has shown that D3T can exert cytotoxic effects on various cancer cell lines by modulating redox signaling pathways and enhancing the expression of pro-apoptotic factors .

Case Study: Cytotoxic Effects

A study reported that D3T exhibited more potent cytotoxicity against specific cancer cell lines compared to other known compounds. This suggests its potential as a lead compound for developing new anticancer agents .

Other Pharmacological Activities

Beyond its antioxidant and anticancer properties, D3T has demonstrated several other pharmacological activities:

- Antithrombotic Effects : D3T has been shown to possess antithrombotic properties, which could be beneficial in preventing blood clots .

- Chemotherapeutic Applications : The compound's ability to enhance the efficacy of chemotherapeutic agents has been explored, indicating potential use in combination therapies for cancer treatment .

Summary Table of Applications

Wirkmechanismus

The primary mechanism of action of dithiolethione involves the activation of the Nrf2 signaling pathway. This activation leads to the induction of phase II detoxifying enzymes, which play a crucial role in protecting cells from oxidative stress and carcinogens . Dithiolethione compounds can also inhibit the NF-κB signaling pathway, reducing inflammation and tumor progression .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Oltipraz: Ein bekanntes Dithiolethionderivat mit Chemopräventions-Eigenschaften.

Anethole Trithion: Ein weiteres Dithiolethionderivat, das wegen seiner speichelfördernden Eigenschaften verwendet wird.

Einzigartigkeit

Dithiolethionen zeichnen sich durch ihre Fähigkeit aus, den Nrf2-Signalweg zu aktivieren und Entgiftungsenzyme der Phase II zu induzieren. Dieser einzigartige Mechanismus macht sie zu einer wertvollen Verbindung für die Chemoprävention und andere therapeutische Anwendungen .

Biologische Aktivität

3H-1,2-Dithiole-3-thione (D3T) is a sulfur-containing compound recognized for its significant biological activities, particularly in the context of antioxidant defense and chemoprevention. This article provides a comprehensive overview of the biological activities associated with D3T, supported by relevant research findings, case studies, and data tables.

Overview of this compound

D3T is a member of the 1,2-dithiole-3-thione family and is primarily found in cruciferous vegetables. It has garnered attention due to its potential as a phase II enzyme inducer and sulfur donor, which enhances cellular defenses against oxidative stress and inflammation. The compound has shown promise in various therapeutic contexts, including cancer prevention and neuroprotection.

Antioxidant Activity

D3T is a potent inducer of antioxidant enzymes and has been shown to increase levels of reduced glutathione (GSH) and the activity of NAD(P)H:quinone oxidoreductase (NQO1) in various cell types. This induction helps protect cells from oxidative damage caused by reactive oxygen species (ROS) and other harmful agents.

- Key Enzymes Induced by D3T:

- Superoxide dismutase (SOD)

- Catalase (CAT)

- Glutathione peroxidase (GPx)

- Heme oxygenase-1 (HO-1)

Neuroprotective Effects

Research indicates that D3T can inhibit neuronal apoptosis induced by ethanol exposure. It activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in cellular defense mechanisms against oxidative stress.

Chemopreventive Properties

D3T has been found to inhibit the formation of DNA adducts in breast cancer cells, suggesting its potential role in cancer chemoprevention by reducing mutagenesis linked to environmental toxins.

Study on Lens Epithelial Cells

A study investigated the effects of D3T on lens epithelial cells (LECs) in diabetic conditions. The results demonstrated that D3T significantly reduced epithelial-mesenchymal transition (EMT) formation induced by advanced glycation end products (AGEs), highlighting its protective role against diabetic cataracts:

- Experimental Design:

Sepsis Intervention

In a mouse model of endotoxin-induced sepsis, D3T administration significantly improved survival rates when given shortly after lipopolysaccharide (LPS) exposure. This suggests that D3T can modulate inflammatory responses effectively:

- Key Findings:

Data Tables

Pharmacokinetics

D3T exhibits rapid absorption following oral administration, reaching peak concentrations in various organs within one hour. However, its levels decline quickly within 12 hours post-administration. Despite this rapid clearance, the induction of antioxidant defenses persists for several days after a single dose.

Eigenschaften

IUPAC Name |

dithiole-3-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2S3/c4-3-1-2-5-6-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZENMJMJWQSSNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSSC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7037052 | |

| Record name | 1,2-Dithiol-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7037052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3H-1,2-Dithiole-3-thione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035702 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

534-25-8 | |

| Record name | 1,2-Dithiole-3-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=534-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dithiol-3-thione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000534258 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dithiol-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7037052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dithiole-3-thione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.815 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-DITHIOLE-3-THIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WT2QF220RR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3H-1,2-Dithiole-3-thione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035702 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

81 - 82 °C | |

| Record name | 3H-1,2-Dithiole-3-thione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035702 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.